

Application Note and Synthesis Protocol for t-Boc-N-amido-PEG15-Br

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Compound of Interest		
Compound Name:	t-Boc-N-amido-PEG15-Br	
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Abstract

This document provides a detailed synthesis protocol for **t-Boc-N-amido-PEG15-Br**, a heterobifunctional linker valuable in bioconjugation, drug delivery, and the development of therapeutics like Proteolysis Targeting Chimeras (PROTACs). The molecule features a t-Boc protected amine, a 15-unit polyethylene glycol (PEG) spacer, and a terminal bromide. This combination allows for sequential and controlled chemical modifications. The PEG spacer enhances aqueous solubility and provides a flexible linkage, while the terminal bromide is a reactive site for nucleophilic substitution, and the t-Boc protected amine allows for subsequent conjugation after deprotection.[1][2][3][4] This protocol is based on general methods for synthesizing similar bromo-PEG compounds, as specific literature for the PEG15 derivative is not readily available.[2][4]

Molecular Properties and Data

While specific experimental data for **t-Boc-N-amido-PEG15-Br** is not widely published, the following table provides estimated properties based on closely related compounds.



Property	Estimated Value	Source/Comment
Molecular Formula	C37H75BrNO16	Calculated
Molecular Weight	~886.9 g/mol	Calculated
PEG Chain Length	15 ethylene glycol units	By nomenclature
Purity	Typically >95%	Based on similar compounds[5]
Solubility	Soluble in organic solvents (DMF, DMSO, chlorinated hydrocarbons)	General knowledge for similar PEG linkers[2]
Storage Conditions	-20°C, protected from moisture and light	Recommended for similar compounds[2]

Synthesis Workflow

The synthesis of **t-Boc-N-amido-PEG15-Br** is generally achieved in a two-step process starting from the corresponding amino-PEG15-alcohol. The first step involves the protection of the terminal amine with a t-Boc group, followed by the conversion of the terminal hydroxyl group to a bromide.



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Caption: Proposed two-step synthesis of t-Boc-N-amido-PEG15-Br.

Experimental Protocols

The following protocols are generalized procedures based on the synthesis of similar compounds and should be optimized for specific laboratory conditions.

3.1. Step 1: Synthesis of t-Boc-N-amido-PEG15-OH



This step involves the protection of the terminal amine of amino-PEG15-alcohol using di-tert-butyl dicarbonate (Boc)₂O.

Materials:

- Amino-PEG15-alcohol (1 equivalent)
- Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents)
- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

- Dissolve amino-PEG15-alcohol in anhydrous DCM.
- Add triethylamine to the solution and stir at room temperature.
- Slowly add a solution of (Boc)₂O in DCM to the reaction mixture.
- Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
- Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield pure t-Boc-N-amido-PEG15-OH.

3.2. Step 2: Synthesis of t-Boc-N-amido-PEG15-Br

This protocol describes the conversion of the terminal hydroxyl group of t-Boc-N-amido-PEG15-OH to a bromide using an Appel reaction.[4][6]

Materials:

t-Boc-N-amido-PEG15-OH (1 equivalent)



- Carbon tetrabromide (CBr₄) (1.5 equivalents)
- Triphenylphosphine (PPh₃) (1.5 equivalents)
- Anhydrous Dichloromethane (DCM)
- Procedure:
 - Dissolve t-Boc-N-amido-PEG15-OH in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
 - Cool the solution to 0°C in an ice bath.
 - Add triphenylphosphine to the solution and stir until fully dissolved.[4][6]
 - Slowly add carbon tetrabromide to the reaction mixture. [4][6]
 - Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by TLC.
 - Upon completion, concentrate the reaction mixture in vacuo.
 - Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure t-Boc-N-amido-PEG15-Br.[2][3]

Applications

t-Boc-N-amido-PEG15-Br is a versatile linker used in several applications:

- PROTACs: The linker can be used to connect a target protein ligand and an E3 ligase ligand in the synthesis of PROTACs for targeted protein degradation.[2][3][7]
- Bioconjugation: The bromide group can react with nucleophiles like thiols on proteins to form stable conjugates.[1][4]
- Drug Delivery: PEGylation of drugs can improve their solubility, stability, and pharmacokinetic profiles.[1][2]



Conclusion

The provided protocol offers a general yet detailed guide for the synthesis of **t-Boc-N-amido-PEG15-Br**. While this molecule is a valuable tool in drug development and bioconjugation, researchers should note the necessity for optimization of the described procedures for their specific needs. The unique properties of this linker, including its flexible PEG spacer and orthogonal reactive ends, make it a significant asset for the synthesis of complex biomolecular constructs.

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